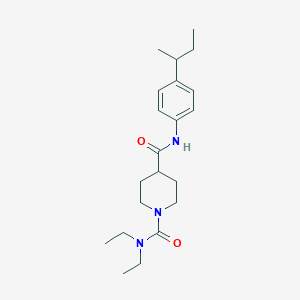
N~4~-(4-sec-butylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(4-sec-butylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, commonly known as Suvorexant, is a novel hypnotic drug that was approved by the US Food and Drug Administration (FDA) in 2014 for the treatment of insomnia. Suvorexant acts as an antagonist of orexin receptors, which are involved in the regulation of sleep-wake cycles.
Mécanisme D'action
Suvorexant acts as a selective antagonist of orexin receptors, which are involved in the regulation of sleep-wake cycles. Orexins are neuropeptides that are produced by a small group of neurons in the hypothalamus. They play a key role in promoting wakefulness and maintaining arousal during the day. Suvorexant blocks the binding of orexins to their receptors, thereby inhibiting the wake-promoting effects of orexins and promoting sleep.
Biochemical and Physiological Effects:
Suvorexant has been shown to increase total sleep time, reduce sleep latency, and improve sleep quality in patients with insomnia. In addition, Suvorexant has also been shown to improve cognitive performance and reduce daytime sleepiness in patients with narcolepsy. However, Suvorexant may cause some adverse effects, such as dizziness, somnolence, and headache.
Avantages Et Limitations Des Expériences En Laboratoire
Suvorexant has several advantages for lab experiments, including its high selectivity and potency for orexin receptors, its long half-life, and its ability to cross the blood-brain barrier. However, Suvorexant may also have some limitations, such as its high cost, its potential for off-target effects, and its limited availability.
Orientations Futures
There are several potential future directions for research on Suvorexant. First, further studies are needed to investigate the long-term safety and efficacy of Suvorexant in the treatment of insomnia and other sleep disorders. Second, Suvorexant may have potential therapeutic applications in the treatment of other neurological disorders, such as depression, anxiety, and Alzheimer's disease. Third, the development of more selective and potent orexin receptor antagonists may lead to the discovery of new drugs for the treatment of sleep and neurological disorders. Fourth, the role of orexin receptors in the regulation of other physiological processes, such as appetite and metabolism, may provide new insights into the pathophysiology of obesity and related disorders. Fifth, the use of Suvorexant as a research tool for investigating the role of orexin receptors in various biological processes may lead to the discovery of new drug targets for the treatment of a wide range of diseases.
Méthodes De Synthèse
Suvorexant is synthesized through a multistep process that involves the coupling of two key intermediates, namely, N,N-diethyl-1,4-piperidinedicarboxylic acid and 4-sec-butylphenylboronic acid. The reaction is catalyzed by a palladium catalyst and carried out under an inert atmosphere of nitrogen. The resulting product is then purified by column chromatography to obtain pure Suvorexant.
Applications De Recherche Scientifique
Suvorexant has been extensively studied for its potential therapeutic applications in the treatment of various sleep disorders, including insomnia, narcolepsy, and sleep apnea. In addition, Suvorexant has also been investigated for its potential use in the treatment of other neurological disorders, such as depression, anxiety, and Alzheimer's disease.
Propriétés
IUPAC Name |
4-N-(4-butan-2-ylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-5-16(4)17-8-10-19(11-9-17)22-20(25)18-12-14-24(15-13-18)21(26)23(6-2)7-3/h8-11,16,18H,5-7,12-15H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWLDTLPUYUVBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(ethoxycarbonyl)-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5414338.png)

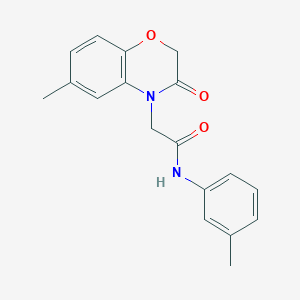
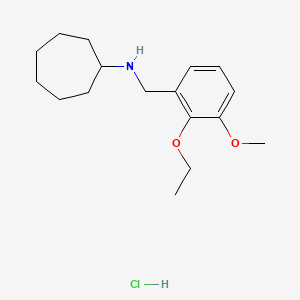
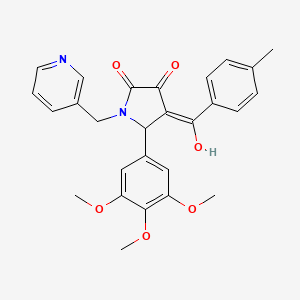
![N-cyclopropyl-4-[2-(1-pyrrolidinylmethyl)-1,4-oxazepan-4-yl]-2-pyridinecarboxamide](/img/structure/B5414378.png)
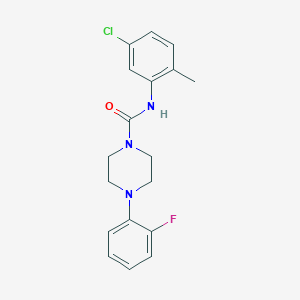
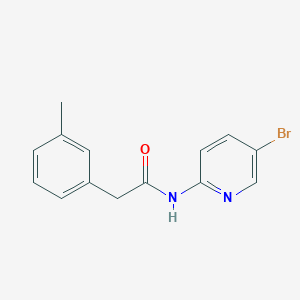
![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5414393.png)
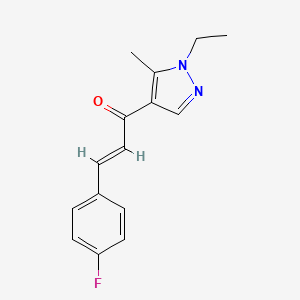
![methyl 2-morpholin-4-yl-5-[(phenoxyacetyl)amino]benzoate](/img/structure/B5414404.png)
![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5414411.png)
![N-(4-bromo-2-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5414422.png)
![4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5414438.png)